Benzyl butyl phthalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 2.69 mg/L at 25 °C

Solubility in water, mg/l: 0.71 (very poor)

Synonyms

Canonical SMILES

BBP is a colorless, oily liquid synthesized from phthalic anhydride, n-butanol, and benzyl alcohol []. It was a widely used plasticizer, particularly for polyvinyl chloride (PVC) due to its ability to increase flexibility and workability []. BBP played a significant role in the development of various PVC products used in scientific research, such as tubing, gloves, and laboratory equipment [].

Molecular Structure Analysis

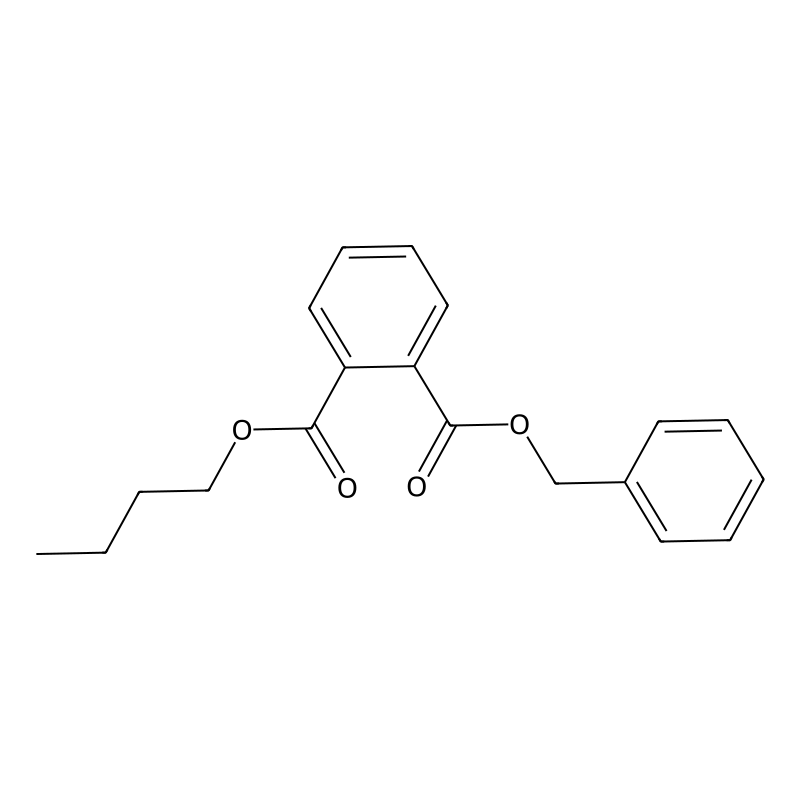

The BBP molecule consists of a central benzene ring linked to two ester groups. One ester group has a butyl chain (CH3(CH2)3-) attached, while the other has a benzyl group (C6H5CH2-). This structure provides flexibility due to the free rotation around the single bonds between the ester groups and the central benzene ring []. The presence of the aromatic benzene ring also contributes to its stability [].

Chemical Reactions Analysis

Synthesis

BBP can be synthesized through an esterification reaction between phthalic anhydride, n-butanol, and benzyl alcohol. The reaction involves the condensation of the carboxylic acid groups of phthalic anhydride with the hydroxyl groups of the alcohols, releasing water as a byproduct [].

Balanced Chemical Equation:

C6H4(CO)2O + CH3(CH2)3OH + C6H5CH2OH -> C6H4(COOCH2CH3)(COOC6H5CH2) + 2H2O []

Decomposition

BBP can decompose under high temperatures (>300°C) into its constituent parts, including phthalic acid, n-butanol, and benzyl alcohol []. This thermal decomposition process is not typically relevant in scientific research settings.

Physical and Chemical Properties

- Melting Point: -27 °C []

- Boiling Point: 370 °C []

- Density: 1.1 g/cm³ []

- Solubility: Slightly soluble in water (1.2 g/L at 25°C). Soluble in organic solvents like ethanol, acetone, and toluene [].

- Stability: Stable under normal storage conditions. Can hydrolyze slowly in water to form phthalic acid and alcohols [].

BBP has been classified as a toxic substance by regulatory agencies due to concerns about its potential health effects. Studies suggest BBP exposure might be linked to developmental and reproductive problems.

- Acute Toxicity: Inhalation and skin contact can cause irritation. High exposure may lead to dizziness and nervous system effects.

- Chronic Toxicity: Long-term exposure is suspected to be harmful to reproductive health and the developing fetus.

- Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified BBP as "not classifiable as to carcinogenicity in humans" (Group 3) due to limited data.

Use as a Plasticizer:

- Adhesives and sealants: BBP enhances the flexibility and adhesion properties of these materials.

- Coating products: It improves the workability and film-forming properties of paints and varnishes.

- Cellulosic resins: BBP acts as a plasticizer in these materials, often used in coatings and films.

Potential Endocrine Disruption:

Research suggests that BBP might have endocrine-disrupting properties. These properties can interfere with the body's hormonal system, potentially impacting various developmental and physiological processes. Studies have explored these possibilities:

- Anti-androgenic effects: Some studies have observed anti-androgenic effects in rodents exposed to BBP, suggesting potential disruption of male reproductive development []. However, the specific mechanisms and relevance to humans require further investigation.

- Mixed results on estrogenic activity: While BBP exhibits estrogenic activity in certain in vitro (laboratory) cell lines, in vivo (animal) studies haven't consistently supported this effect []. Further research is needed to clarify its potential estrogenic properties.

Research on Specific Effects:

While the full extent of BBP's health impacts remains under investigation, researchers are exploring its potential effects on various biological systems:

- Reproductive health: Studies are examining the potential effects of BBP exposure on male and female reproductive health, particularly during critical developmental windows [].

- Developmental effects: Research is ongoing to understand how BBP exposure might affect fetal development and early-life growth.

- Other potential effects: Studies are investigating the possibility of BBP impacting other systems, such as the nervous system and metabolism.

- Hydrolysis: It can be hydrolyzed under acidic or basic conditions, reverting to its constituent alcohols and phthalic acid. This process is reversible under acidic conditions (Fischer-Speier esterification) and irreversible under basic conditions (saponification) .

- Nucleophilic Substitution: The carbonyl carbon atoms in the ester groups are weakly electrophilic, making them susceptible to nucleophilic attack. This property allows for further chemical modifications .

- Degradation: The compound can undergo biodegradation in the environment, particularly through microbial activity that targets its ester bonds .

Benzyl butyl phthalate exhibits various biological activities, particularly concerning its potential endocrine-disrupting effects. Studies have shown that it can induce estrogenic activity in vitro, affecting hormone regulation and potentially leading to reproductive and developmental issues in animal models . In humans, it is metabolized into mono-n-butyl phthalate and monobenzyl phthalate, which are then excreted through urine. The absorption rate varies with the route of exposure; oral bioavailability is nearly complete while dermal absorption is significantly lower .

The synthesis of benzyl butyl phthalate typically involves multiple steps:

- Formation of n-butyl phthalate: n-Butanol is dehydrated using concentrated sulfuric acid to produce 1-butene, which then reacts with phthalic anhydride to yield n-butyl phthalate.

- Esterification: This intermediate is subsequently reacted with benzyl bromide in acetone in the presence of potassium carbonate to facilitate the formation of the second ester linkage, resulting in benzyl butyl phthalate .

Research indicates that benzyl butyl phthalate interacts with biological systems primarily through its metabolites. The compound's metabolites can affect hormonal pathways due to their structural similarities to natural hormones. Studies have shown that exposure during critical developmental periods can lead to adverse outcomes such as fetal malformations and reproductive toxicity . Additionally, environmental studies have highlighted its persistence and potential for bioaccumulation in food chains .

Benzyl butyl phthalate shares structural similarities with other phthalates but exhibits unique properties that differentiate it from them. Below are comparisons with some similar compounds:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| Diethylhexyl phthalate | Contains two ethyl groups and two hexyl groups | Higher volatility; commonly used as a plasticizer |

| Dibutyl phthalate | Contains two butyl groups | More widely used than benzyl butyl phthalate |

| Diisononyl phthalate | Contains branched alkyl chains | Known for better low-temperature flexibility |

| Dimethyl phthalate | Contains two methyl groups | Lower molecular weight; more volatile |

Benzyl butyl phthalate is unique due to its specific combination of benzyl and butyl groups, which influence its physical properties such as lower volatility compared to other common plasticizers like diethylhexyl phthalate .

Physical Description

Liquid; Pellets or Large Crystals

Colorless liquid; [ICSC]

COLOURLESS OILY LIQUID.

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

370 °C

Flash Point

390 °F (199 °C) (Closed Cup)

198 °C

Heavy Atom Count

Taste

Vapor Density

10.8 (Air = 1)

Relative vapor density (air = 1): 10.8

Density

1.119 g/cu cm at 25 °C

Relative density (water = 1): 1.1

LogP

log Kow = 4.73

4.77

Odor

Decomposition

Melting Point

-35 °C

UNII

GHS Hazard Statements

Suspected of damaging fertility [Danger Reproductive toxicity];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

MeSH Pharmacological Classification

Vapor Pressure

0.00000825 [mmHg]

VP: 8.6X10-6 mm Hg at 20 °C

8.25X10-6 mm Hg at 25 °C

Vapor pressure at 20 °C: negligible

Pictograms

Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

... Male Fischer-344 rats were dosed with (14)C-labeled butyl benzyl phthalate (BBP) at 2, 20, 200, or 2000 mg/kg orally or 20 mg/kg iv to detect the effects of dose on rates and routes of excretion. In 24 hr, 61-74% of the dose was excreted in the urine and 13-19% in the feces at 2-200 mg/kg. At 2000-mg/kg, 16% of the (14)C was excreted in the urine and 57% in the feces. Urinary (14)C was composed of monophthalate glucuronides derivatives (MP: 10-42% of the dose) and monophthalate glucuronides (2-21% of the dose). At 4 hr after iv administration of BBP (20 mg/kg), 53-58% of the dose was excreted in the bile of anesthetized rats. BBP was not found in the bile, but monobutyl glucuronide and monobenzyl phthalate glucuronide (26 and 13% of the dose, respectively) and trace amts of free monoesters (2% of the dose) and unidentified metabolites (14% of the dose) were present. ... The half-lives of BBP, MP, and total (14)C in blood (20 mg/kg, iv) were 10 min, 5.9 hr, and 6.3 hr, respectively. ...

Following intravenous administration of 20 mg/kg of (14)C-BBP, 55% of the dose was excreted into bile and 34% was excreted into the urine.

Beagle dogs were given a 5 g/kg bw oral dose of butyl benzyl phthalate divided over a 4 hr period. Unchanged butyl benzyl phthalate in the feces comprised 88-91% of the dose. While butyl benzyl phthalate was not present in the urine, some 4.2% of the dose was present as phthalic acid

For more Absorption, Distribution and Excretion (Complete) data for BUTYL BENZYL PHTHALATE (8 total), please visit the HSDB record page.

Metabolism Metabolites

The urinary monoester metabolites of seven commonly used phthalates /were measured/ in approximately 2,540 samples collected from participants of the National Health and Nutrition Examination Survey (NHANES), 1999-2000, who were greater than or equal to 6 years of age. ... Detectable levels of metabolites monoethyl phthalate (MEP), monobutyl phthalate (MBP), monobenzyl phthalate (MBzP), and mono-(2-ethylhexyl) phthalate (MEHP) /were found/ in > 75% of the samples, suggesting widespread exposure in the United States to diethyl phthalate, dibutyl phthalate or diisobutylphthalate, benzylbutyl phthalate, and di-(2-ethylhexyl) phthalate, respectively. ... Monoisononyl phthalate, mono-cyclohexyl phthalate, and mono-n-octyl phthalate /were detected infrequently/, suggesting that human exposures to di-isononyl phthalate, dioctylphthalate, and dicyclohexyl phthalate, respectively, are lower than those listed above, or the pathways, routes of exposure, or pharmacokinetic factors such as absorption, distribution, metabolism, and elimination are different. Non-Hispanic blacks had significantly higher concentrations of MEP than did Mexican Americans and non-Hispanic whites. Compared with adolescents and adults, children had significantly higher levels of MBP, MBzP, and MEHP but had significantly lower concentrations of MEP. Females had significantly higher concentrations of MEP and MBzP than did males, but similar MEHP levels. Of particular interest, females of all ages had significantly higher concentrations of the reproductive toxicant MBP than did males of all ages; however, women of reproductive age (i.e., 20-39 years of age) had concentrations similar to adolescent girls and women 40 years of age...

Three groups of eight volunteers were administered stable isotope-labelled ... benzylbutylphthalate. ... For benzylbutylphthalate, 67% and 78% was eliminated as monobenzylphthalate and only 6% (measured for the high dose only) was eliminated as monobutylphthalate. ...

n-Butyl benzyl phthalate (BBP) ... has been orally administered to female Wistar rats with four doses (150, 475, 780 and 1500 mg/kg body weight/day) for 3 consecutive days. Metabolites recovered in urine were analyzed by gas chromatography-mass spectrometry (GC-MS) after 24, 48 and 72 hours. Six metabolites were identified. Mono-n-butyl phthalate (MBuP) and mono-n-benzyl phthalate (MBeP) represented respectively 29-34% and 7-12% of the total recovered metabolites. Hippuric acid, the main metabolite of benzoic acid, represented the second major metabolite (51-56%). Phthalic acid, benzoic acid and an omega-oxidized metabolite of MBuP were also recovered in urine but in small quantities. BBP was never identified in urine. Total urinary metabolites recovery represented 56% of the dose administered in the first 24 hours. However, total recovery decreased when the dose increases (43% at 780 mg/kg body weight/day, only 30% at 1500 mg/kg body weight/day). Whatever the time was, BBP metabolites recovered in urine were all present and in the same proportions for the two lowest doses. Discrepancy in metabolites quantities expressed as percentages of the dose observed in urine of rat treated with the highest BBP dose disappeared with time as MBuP, MBeP and hippuric acid recovery has significantly increased at day 3. ...

For more Metabolism/Metabolites (Complete) data for BUTYL BENZYL PHTHALATE (9 total), please visit the HSDB record page.

Phthalate esters are first hydrolyzed to their monoester derivative. Once formed, the monoester derivative can be further hydrolyzed in vivo to phthalic acid or conjugated to glucuronide, both of which can then be excreted. The terminal or next-to-last carbon atom in the monoester can also be oxidized to an alcohol, which can be excreted as is or first oxidized to an aldehyde, ketone, or carboxylic acid. The monoester and oxidative metabolites are excreted in the urine and faeces. (A2884)

Associated Chemicals

1,2-Benzenedicarboxylic acid, mono(phenylmethyl) ester; 2528-16-7

Wikipedia

Biological Half Life

The half-life of BBP in blood is 10 min following an oral administration of 5 g/kg to dogs.

Use Classification

Methods of Manufacturing

BBP is manufactured via by the sequential addition of butanol and benzyl chloride to phthalic anhydride.

General Manufacturing Information

Adhesive Manufacturing

Plastics Product Manufacturing

1,2-Benzenedicarboxylic acid, 1-butyl 2-(phenylmethyl) ester: ACTIVE

A gas-permeable contact lens composition consisted of a partially esterified cellulose polymer and a compatible plasticizer /including butyl benzyl phthalate/ in an amount sufficient to incr the oxygen permeability of the cellulose polymer greater than or equal to 13% higher than that of the unplasticized polymer.

Congress has permanently banned three types of phthalates (DEHP, DBP, BBP) in any amount greater than 0.1 percent (computed for each phthalate, individually) in (1) children's toys and (2) certain child care articles. /Di-(2-ethylhexyl) phthalate (DEHP), dibutyl phthalate (DBP), or benzyl butyl phthalate (BBP)/

Analytic Laboratory Methods

Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: butyl benzyl phthalate; Matrix: water; Detection Limit: not provided.

Method: EPA-EAD 606; Procedure: gas chromatography with electron capture detector; Analyte: butyl benzyl phthalate; Matrix: wastewater and other waters; Detection Limit: 0.34 ug/L.

Method: EPA-NERL 506; Procedure: gas chromatography with photoionization detection; Analyte: butyl benzyl phthalate; Matrix: drinking water; Detection Limit: 2.67 ug/L.

For more Analytic Laboratory Methods (Complete) data for BUTYL BENZYL PHTHALATE (13 total), please visit the HSDB record page.

Clinical Laboratory Methods

A cleanup of biological samples is described: phthalate plasticizers are quantitated by gas chromatography, confirmed by measurement of fluorescense in concn sulfuric acid. /Phthalate plasticizers/

Storage Conditions

Store in tightly closed containers in a cool, well-ventilated area away from incompatible materials. Metal containers involving the transfer of this chemical should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only nonsparkling tools and equipment, especially when opening and closing containers of this chemical. Sources of ignition such as smoking and open flames are prohibited this chemical is used, handled, or stored in a manner that could create a potential fire or explosion hazard.

Interactions

Butyl benzyl phthalate (BBP), an endocrine disruptor present in the environment, exerts its genomic effects via intracellular steroid receptors and elicits non-genomic effects by interfering with membrane ion-channel receptors. We previously found that BBP blocks the calcium signaling coupled with P2X receptors in PC12 cells (Liu & Chen, 2006). Osteoblast P2X receptors were recently reported to play a role in cell proliferation and bone remodeling. In this present study, the effects of BBP on ATP-induced responses were investigated in human osteosarcoma HOS cells. These receptors mRNA had been detected, named P2X4, P2X7, P2Y2, P2Y4, P2Y5, P2Y9, and P2Y11, in human osteosarcoma HOS cells by RT-PCR. The enhancement of cell proliferation and the decrease of cytoviability had both been shown to be coupled to stimulation via different concentrations of ATP. BBP suppressed the ATP-induced calcium influx (mainly coupled with P2X) and cell proliferation but not the ATP-induced intracellular calcium release (mainly coupled with P2Y) and cytotoxicity in human osteosarcoma HOS cells. Suramin, a common P2 receptor's antagonist, blocked the ATP-induced calcium signaling, cell proliferation, and cytotoxicity. We suggest that P2X is mainly responsible for cell proliferation, and P2Y might be partially responsible for the observed cytotoxicity. BBP suppressed the calcium signaling coupled with P2X, suppressing cell proliferation. Since the importance of P2X receptors during bone metastasis has recently become apparent, the possible toxic risk of environmental BBP during bone remodeling is a public problem of concern.

During recent decades the prevalence of IgE-mediated (atopic) allergic diseases in Western Europe and the USA has been increasing dramatically. It has been suggested that one possible cause is the presence in the environment of chemicals that may act as adjuvants, enhancing immune and allergic responses. Certain commonly used phthalate plasticizers such as butyl benzyl phthalate (BBP) have been implicated in this way. In the current experiments, the impact of BBP, applied by a physiologically relevant exposure route, on the vigour of immune responses induced in BALB/c strain mice has been examined. Mice were immunized via subcutaneous injection with the reference allergen ovalbumin (OVA) and received concurrent topical treatment with doses of BBP that induced significant changes in liver weight. The generation of specific anti-OVA IgE and IgG1 antibodies was measured by passive cutaneous anaphylaxis and by enzyme-linked immunosorbant assays, respectively. Topical administration of BBP was without impact on anti-OVA IgE antibody responses, regardless of whether BBP was applied locally or distant to the site of OVA immunization. However, same-site treatment with high-dose BBP (100 mg) did result in a modest elevation in anti-OVA IgG1 antibody production, a subclass of antibody used as a surrogate marker of IgE responses. Taken together with human exposure data, these results suggest that the doses of phthalate encountered in the home environment are unlikely to be a major factor contributing to the increased incidence of asthma and allergy in the developed world.

Stability Shelf Life

Dates

Toxicity Assessment of Transfluthrin, Benzyl Butyl Phthalate, and 17β-Estradiol on the Primary Fibroblast of the Striped Field Mouse, Apodemus agrarius

Ji Min Lee, Ukjin Kim, Byoung-Hee Lee, Seo-Na Chang, Juha Song, Bokyeong Ryu, Jae-Hak ParkPMID: 33822518 DOI: 10.1615/JEnvironPatholToxicolOncol.2021036845

Abstract

Environmental pollution (EP) is a well-known threat to wild animals, but its toxicological impact is poorly understood. In vitro toxicity evaluation using cells of lower predators could be a promising way to assess and monitor the effects of EPs on whole wildlife populations that are related in the food web. Here, we describe EPs' toxic effect and mechanism in the primary fibroblast derived from the embryo of the striped field mouse, Apodemus agrarius. Characterization of the primary fibroblast was via morphology, genetics, immunocytochemistry, and stable culture conditions for optimal toxicity screening. Cell viability assays-MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and lactate dehydrogenase (LDH)-were performed to observe cytotoxicity, and quantitative PCR was conducted to confirm gene alteration by EP exposure. MTT and LDH assays confirmed the cytotoxicity of transfluthrin (TF), benzyl butyl phthalate (BBP), and 17β-estradiol (E2) with IC50 values of 10.56 μM, 10.82 μM, and 24.08 μM, respectively, following 48-h exposures. mRNA expression of androgen-binding protein, growth hormone receptor, cytochrome C oxidase, and cytochrome P450-1A1 was induced after exposure to TF, BBP, and E2. We unveiled new EP mechanisms at the mammalian cellular level and discovered potential biomarker genes for monitoring of EPs. Based on our findings, we propose the primary fibroblast of A. agrarius as a valuable model to assess the toxicological effects of EP on wildlife.Benzyl butyl phthalate activates prophage, threatening the stable operation of waste activated sludge anaerobic digestion

Xiang Tang, Man Zhou, Changzheng Fan, Guangming Zeng, Rui Gong, Qiuxiang Xu, Biao Song, Zhaohui Yang, Yang Yang, Chengyun Zhou, Xiaoya Ren, Wenjun WangPMID: 33454470 DOI: 10.1016/j.scitotenv.2020.144470

Abstract

The stable operation of the anaerobic digestion of waste activated sludge (WAS) is threatened by numerous emerging contaminants. Meanwhile, the extensive microplastic pollution increased the environmental exposure risk of plasticizer benzyl butyl phthalate (BBP), the BBP content has reached a substantial level in WAS. However, the effect of BBP on WAS anaerobic digestion is still unknown. Here we show that high-level BBP brings on anaerobic digestion upset. The presence of 10.0 mg/L BBP (in sludge with 17,640 ± 510 mg/L TSS) led to deferred cell lysis, which was confirmed by the results of continuous parallel factor analysis of dissolved organic matter and the liberation of lactate dehydrogenase. Further, the deferred cell rupture was confirmed associate with prophage activation during WAS anaerobic digestion. Besides solubilization, the hydrolysis, acetogenesis and methanogenesis were also affected by the addition of BBP. The long-term effects of BBP revealed that the dominant microbial structure in anaerobic digester was stable, but the abundance of many functional microorganisms was changed, including short chain fatty acid producers and consumers. This work highlights one of the susceptibility mechanisms for WAS anaerobic digestion processes and provides new perspectives for the comprehensive assessment of emerging contaminant's environmental risks.Effects of butyl benzyl phthalate exposure on Daphnia magna growth, reproduction, embryonic development and transcriptomic responses

Jing Li, Haotian Li, Dongdong Lin, Muyi Li, Quansheng Wang, Song Xie, Yuming Zhang, Fengsong LiuPMID: 33045484 DOI: 10.1016/j.jhazmat.2020.124030

Abstract

Butyl benzyl phthalate (BBP) is widely used as a plasticizer to increase the plasticity and flexibility of plastic products. Although the potential health hazards of BBP have recently received extensive attention, its toxicological properties and mechanisms remain largely undefined. In the present work, growth, reproductive and developmental toxicity of BBP to Daphnia magna were evaluated, and the transcriptomic alteration of early embryos upon BBP exposure was analyzed. In a 21-day chronic toxicity test, reduced survival ratio, decreased body length, increased abnormal ratio, advanced time to first brood, and reduced offspring of D. magna were observed. BBP exposure inhibited expression of the vitellogenin gene. In addition, embryotoxicity of BBP was observed, which showed not only in the induction of abnormal neonates, but also in the shortened embryonic development cycle. RNA-Seq of early embryo treated with 0.1 mg/L BBP indicated that the pathways involved in signal transduction, cell communication, and embryonic development were significantly down-regulated, while those of biosynthesis, metabolism, cell homeostasis, redox homeostasis were remarkably up-regulated upon BBP exposure, which was consistent with the above phenotypic results. Taken together, our results highlight the toxic effects of BBP on the embryonic development and larval growth of D. magna.Prodiamesa olivacea: de novo biomarker genes in a potential sentinel organism for ecotoxicity studies in natural scenarios

Lola Llorente, Óscar Herrero, Mónica Aquilino, Rosario PlanellóPMID: 32861021 DOI: 10.1016/j.aquatox.2020.105593

Abstract

Along with traditional ecotoxicological approaches in model organisms, toxicological studies in non-model organisms are being taken into consideration in order to complement them and contribute to more robust approaches. This allows us to figure out the complexity of the exposures involved in natural ecosystems. In this context, in the present research we have used the model species Chironomus riparius (Chironomidae, Diptera) and the non-model species Prodiamesa olivacea (Chironomidae, Diptera) to assess the aquatic toxic effects of acute 4-h and 24-h exposures to 1 μgLof three common environmental pollutants: butyl benzyl phthalate (BBP), bisphenol A (BPA), and benzophenone 3 (BP3). Individuals of both species were collected from a contaminated river (Sar) in Galicia (Spain). Regarding Chironomus, there are four OECD standardized tests for the evaluation of water and sediment toxicity, in which different species in this genus can be used to assess classical toxicity parameters such as survival, immobilization, reproduction, and development. In contrast, Prodiamesa is rarely used in toxicity studies, even though it is an interesting toxicological species because it shares habitats with Chironomus but requires less extreme conditions (e.g., contamination) and higher oxygen levels. These different requirements are particularly interesting in assessing the different responses of both species to pollutant exposure. Quantitative real-time PCR was used to evaluate the transcriptional changes caused by xenobiotics in different genes of interest. Since information about P. olivacea in genomic databases is scarce, its transcriptome was obtained using de novo RNAseq. Genes involved in biotransformation pathways and the oxidative stress response (MnSOD, CAT, PHGPx, Cyp4g15, Cyp6a14-like and Cyp6a2-like) were de novo identified in this species. Our results show differential toxic responses depending on the species and the xenobiotic, being P. olivacea the dipteran that showed the most severe effects in most of the studied biomarker genes. This work represents a multi-species approach that allows us to deepen in the toxicity of BBP, BPA, and BP3 at the molecular level. Besides, it provides an assessment of the tolerance/sensitivity of natural populations of model and non-model insect species chronically exposed to complex mixtures of pollutants in natural scenarios. These findings may have important implications for understanding the adverse biological effects of xenobiotics on P. olivacea, providing new sensitive biomarkers of exposure to BBP, BPA, and BP3. It also highlights the suitability of Prodiamesa for ecotoxicological risk assessment, especially in aquatic ecosystems.

Exposure and tiered ecological risk assessment of phthalate esters in the surface water of Poyang Lake, China

Shunhao Ai, Xiangyun Gao, Xiaonan Wang, Ji Li, Bo Fan, Shiqing Zhao, Zhengtao LiuPMID: 32768751 DOI: 10.1016/j.chemosphere.2020.127864

Abstract

Phthalate esters (PAEs) are a class of endocrine disruptors that are produced and used extensively in China. Given its presence in various products, a great quantity of PAEs flows into different aquatic systems each year. Hence, it is important to study the pollution levels and ecological risk of PAEs. This study investigated the distribution and seasonal variation of six priority PAEs in the surface water of Poyang Lake, the largest freshwater lake in China. In the wet season, the mean concentration of the total PAEs was 0.544 ± 0.173 μg/L, while the dry season concentration (1.003 ± 0.451 μg/L) nearly doubled. The most abundant PAE congeners were di-n-butyl phthalate (DBP), followed by bis (2-ethylhexyl) phthalate (DEHP). To evaluate the ecological risks in Poyang Lake, the predicted no-effect concentrations (PNECs) of four PAEs based on non-lethal effects were derived. For diethyl phthalate (DEP), butyl benzyl phthalate (BBP), DBP, and DEHP, the PNECs were 31.6, 3.30, 2.31, and 0.0210 μg/L, respectively. The tiered ecological risk assessment showed that DEP and BBP posed no risk in Poyang Lake. Meanwhile, DBP posed a potential risk in Poyang Lake, but the risk of DEHP was unacceptable and requires more actions. Specifically, the probabilities of exceeding the threshold for the protection of 95% of the aquatic organisms (HC) were 3.30% and 4.43% for DEHP in the wet and dry season, respectively. This study provides an appropriate reference for the surface water management of PAE pollution in China.

n-Butyl Benzyl Phthalate Exposure Promotes Lesion Survival in a Murine Endometriosis Model

Pooja Sharma, Jo-Yu Lynn Lee, Eing-Mei Tsai, Yu Chang, Jau-Ling SuenPMID: 33807420 DOI: 10.3390/ijerph18073640

Abstract

Endometriosis is an inflammatory and estrogen-dependent gynecological disease associated with exposure to environmental endocrine disruptors. n-Butyl benzyl phthalate (BBP), a ubiquitous plasticizer, has weak estrogenic activity, and exposure to BBP is associated with endometriosis. We aimed to elucidate the immunomodulatory effect of BBP on endometriosis development. We previously established a surgery-induced endometriosis-like murine model. In the present study, we exposed those mice to BBP 10 days prior to surgery and 4 weeks after surgery at physiologically relevant doses to mimic human exposure. Chronic exposure to BBP did not promote the growth of endometriotic lesions; however, the lesion survival rate in BBP-treated mice did increase significantly compared with control mice. Multiparametric flow cytometry showed that BBP exposure did not affect the homeostasis of infiltrated immune subsets in lesions but did enhance CD44 (adhesion marker) expression on plasmacytoid dendritic cells (pDCs). Blocking CD44 interactions locally inhibited endometriotic lesion growth. Immunofluorescence results further confirmed that CD44 blocking inhibited pDC infiltration and reduced the frequency of CD44pDCs in endometriotic tissues. BBP also disrupted the estrus cycle in these mice. This study suggests that chronic exposure to low-dose BBP may promote survival of endometriotic tissue through CD44-expressing pDCs.

Competitive binding assays for measuring the binding affinity of thyroid-disrupting chemicals for integrin α

Jian Li, Hedan Liu, Rui Zuo, Jie Yang, Na LiPMID: 32062553 DOI: 10.1016/j.chemosphere.2020.126034

Abstract

Some thyroid-disrupting chemicals (TDCs) affect thyroid function by activating the pathways mediated by a typical thyroid hormone (TH) membrane receptor, integrin αβ

. The present study introduces improved competitive binding assays for the rapid and sensitive evaluation of the binding affinities of TDCs for integrin α

β

Based on different probes, two assays were modified: a fluorescence competitive binding assay and a radioligand competitive binding assay. The chemicals tested included the known TH, 3,3',5,5'-tetraiodo-l-thyronine (T4); a deaminated analog of T4, tetraiodothyroacetic acid (tetrac); and phthalate esters (PAEs). The relative binding potency of T4 was studied, and the concentration required to displace 50% of the ligands from their receptors (RIC50) of T4 was 4.9 × 10

and 9.7 × 10

nM for the fluorescence and radioligand competitive binding assays, respectively, suggesting that the radioligand competitive binding assay might be more sensitive for the evaluation of the binding affinity for integrin α

β

. The three PAEs, including diethyl hexyl phthalate (DEHP), benzyl butyl phthalate (BBP) and dibutyl phthalate (DnBP), demonstrated binding affinities for integrin α

β

in the following order of potency: DnBP > DEHP > BBP tested by the radioligand competitive binding assay. A docking simulation of each of the three PAEs with integrin α

β

confirmed the calculated binding energies, which had a strong positive relationship with the log RIC20 values of the 3 PAEs (R = 0.99, p < 0.001). The present study shows that the established radioligand competitive binding assay could be used as a valuable tool for quantifying the affinity of TDCs for integrin α

β

.

Phthalate Exposure During the Prenatal and Lactational Period Increases the Susceptibility to Rheumatoid Arthritis in Mice

Elena Elter, Marita Wagner, Lisa Buchenauer, Mario Bauer, Tobias PoltePMID: 32308655 DOI: 10.3389/fimmu.2020.00550

Abstract

The prenatal and early postnatal period is highly sensitive to environmental exposures that may interfere with the developmental programming of the immune system leading to an altered disease risk in later life. To clarify the role of early influences in activation or exacerbation of autoimmune diseases like rheumatoid arthritis (RA) we investigated the effect of maternal exposure during the prenatal and lactational period of DBA/1 mice to the plasticizer benzyl butyl phthalate (BBP) on the development of RA in the offspring. Using a mild collagen-induced arthritis (CIA) model, maternal BBP-exposure increased both the prevalence and the severity of RA in the progeny compared to un-exposed dams. Additionally, maternal BBP exposure led to elevated serum IgGand IgG

level in the offspring and increased the IFN-γ and IL-17 release from collagen-re-stimulated spleen cells. Transcriptome analysis of splenocytes isolated from 3-week-old pups before RA-induction revealed considerable changes in gene expression in the offspring from BBP-exposed dams. Among them were

and

, all genes that have previously been described as associated with RA pathology. In summary, our results demonstrate that perinatal exposure to BBP increases the susceptibility of the offspring to RA, probably via a phthalate-induced disturbed regulation of RA-relevant genes or signaling pathways.

Human Erythrocytes Exposed to Phthalates and Their Metabolites Alter Antioxidant Enzyme Activity and Hemoglobin Oxidation

Paulina Sicińska, Kinga Kik, Bożena BukowskaPMID: 32599721 DOI: 10.3390/ijms21124480